Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate
Description
The compound Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate is a heterocyclic molecule featuring a piperazine core substituted with a carboxylate ester group and a complex dihydropyridinone-pyridine hybrid moiety. Key structural attributes include:
However, its physicochemical properties (e.g., melting point, solubility) remain uncharacterized in the available literature.
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-4-25-15(3)13-17(26)18(20(25)27)19(16-7-6-8-22-14-16)23-9-11-24(12-10-23)21(28)29-5-2/h6-8,13-14,19,26H,4-5,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLJISSWWSTUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCN(CC3)C(=O)OCC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many dihydropyridine class compounds primarily target voltage-dependent calcium channels. These channels play a crucial role in various physiological processes, including muscle contraction, hormone secretion, and neurotransmission.
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through hydrogen bonding and other intermolecular interactions. The presence of the dihydropyridine ring and the piperazine moiety could potentially allow for interactions with various biological targets.
Biochemical Pathways
Compounds containing the indole nucleus, such as this one, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound could potentially have a broad range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, making them useful in developing new derivatives.
Biological Activity
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate, with the molecular formula C21H28N4O4, is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse sources and studies.
Chemical Structure and Properties
The structural complexity of this compound includes a piperazine ring, a pyridine moiety, and a dihydropyridine segment. Its molecular weight is approximately 400.479 g/mol, and it typically exhibits a purity of around 95% in research applications.
Neuroprotective Properties
Recent studies have indicated that this compound may possess neuroprotective properties. It has been suggested that derivatives of pyrimidine, like the one , can mitigate neuroinflammation and protect neuronal cells from oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease where neuroinflammation plays a critical role.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of compounds. Studies have shown that modifications at specific positions on the pyridine and piperazine rings significantly affect the biological activity. For instance:
| Compound | Structure | IC50 (nM) for EZH2 | IC50 (nM) for EZH1 |
|---|---|---|---|
| 5 | Structure | <10 | 69 ± 14 |
| 51 | Structure | <10 | 127 ± 29 |
| 52 | Structure | <10 | 126 ± 22 |
This table illustrates that certain modifications enhance the inhibitory potency against specific enzymes involved in cellular proliferation and differentiation, such as EZH2 and EZH1 .
Study on Neuroprotection
A study published in a peer-reviewed journal demonstrated that the compound effectively reduced neuronal cell death in vitro under oxidative stress conditions. The results indicated a significant decrease in apoptosis markers when treated with varying concentrations of the compound, suggesting a dose-dependent neuroprotective effect.
Anti-inflammatory Mechanism Evaluation
Another study focused on the anti-inflammatory mechanism revealed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in an experimental model of inflammation. The findings suggest that it may act through inhibition of NF-kB signaling pathways, which are critical mediators of inflammation .
Comparison with Similar Compounds
Structural and Functional Insights:
Analog 1 (CAS 897612-06-5): Differs in the pyridine substituent (pyridin-4-yl vs. pyridin-3-yl in the target compound). This positional isomerism could alter target-binding interactions, as pyridin-3-yl is more basic and may engage in distinct π-π stacking or hydrogen-bonding.
Analog 2 (CAS 890894-72-1): Features a pyrazolopyrimidine core instead of dihydropyridinone, which is a common scaffold in kinase inhibitors (e.g., JAK/STAT inhibitors). The chloro and methyl groups on the phenyl ring introduce hydrophobicity, favoring membrane penetration. The absence of hydroxyl or ketone groups reduces hydrogen-bonding capacity compared to the target compound, suggesting divergent therapeutic applications.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Bioactivity Potential: The dihydropyridinone and pyridine motifs are prevalent in antiviral and anti-inflammatory agents. The hydroxyl group may confer antioxidant properties or metal-chelating ability.
- Synthetic Challenges : The compound’s complexity (multiple stereocenters, heterocycles) necessitates advanced crystallization techniques for structural validation, as emphasized in (SHELX programs) and (structure validation protocols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
